![molecular formula C17H12FN5O4 B2867550 methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate CAS No. 893936-69-1](/img/structure/B2867550.png)
methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyrimidine core, and a furan-2-carboxylate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the triazolopyrimidine core.
Attachment of the furan-2-carboxylate moiety: This is usually done through esterification reactions, where the furan-2-carboxylate group is attached to the intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where different substituents can be introduced.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the furan-2-carboxylate moiety can influence its solubility and stability. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
Methyl [4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methylcarbamate: This compound shares a similar core structure but differs in the substituents and functional groups, leading to different biological activities and applications.
Triphenyl [4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-yl-methyl]phosphine bromine: Another related compound with distinct substituents that influence its chemical and biological properties.
Biological Activity
Methyl 5-{[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole and pyrimidine ring system, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes a furan carboxylate moiety and a triazolopyrimidine core. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H15FN6O4 |
Molecular Weight | 368.34 g/mol |
Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects.
- In a comparative study of related compounds, derivatives with similar structures exhibited MIC values ranging from 0.125 to 8 µg/mL against multiple pathogens including MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
The compound's antifungal properties have also been investigated:
- It has been noted for its effectiveness against common fungal strains such as Candida albicans and Aspergillus fumigatus. In vitro assays indicated that derivatives exhibited lower MIC values compared to traditional antifungals like fluconazole .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives for their antimicrobial efficacy. The compound demonstrated potent activity against MRSA strains with an MIC value significantly lower than that of standard antibiotics like vancomycin .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that modifications in the fluorophenyl group influenced the biological activity. For example, substituents on the phenyl ring played a critical role in enhancing antimicrobial potency .
Properties
IUPAC Name |
methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O4/c1-26-17(25)13-6-5-12(27-13)8-22-9-19-15-14(16(22)24)20-21-23(15)11-4-2-3-10(18)7-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIJBIXQYVAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.